

2,4,6-cycloheptatriene-1-carbonitrile solubility in organic solvents

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,4,6-Cycloheptatriene-1-carbonitrile

Cat. No.: B079312

[Get Quote](#)

In-Depth Technical Guide: 2,4,6-Cycloheptatriene-1-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Cycloheptatriene-1-carbonitrile, also known as 7-cyanocycloheptatriene, is a versatile organic compound with significant applications in synthetic chemistry. Its unique seven-membered ring structure and the presence of a nitrile functional group make it a valuable precursor for the synthesis of more complex molecules and a subject of interest in materials science. This technical guide provides a comprehensive overview of the available data on the solubility of **2,4,6-cycloheptatriene-1-carbonitrile** in organic solvents, its physical and chemical properties, and a detailed experimental protocol for its synthesis.

Physical and Chemical Properties

2,4,6-Cycloheptatriene-1-carbonitrile is a liquid at room temperature with the following properties:

Property	Value	Reference
Molecular Formula	C ₈ H ₇ N	[1] [2] [3] [4]
Molecular Weight	117.15 g/mol	[1] [2] [3]
Boiling Point	51-53 °C at 1.5 mmHg	[1]
Density	1.017 g/mL at 25 °C	[1]
Refractive Index (n _{20/D})	1.533	[1]

Solubility in Organic Solvents

Precise quantitative solubility data for **2,4,6-cycloheptatriene-1-carbonitrile** in a wide range of organic solvents is not readily available in published literature. However, based on its chemical structure and observations from synthetic procedures, a qualitative assessment of its solubility can be made. The molecule consists of a large, non-polar cycloheptatriene ring and a polar nitrile group. This amphiphilic nature suggests its solubility will be governed by the principle of "like dissolves like."

The parent compound, cycloheptatriene, is known to be soluble in organic solvents such as ethanol, benzene, and dichloromethane, while being insoluble in water.[\[5\]](#) Aliphatic nitriles with short carbon chains exhibit some solubility in water, which decreases as the length of the hydrocarbon chain increases.[\[6\]](#) Given the significant non-polar character of the seven-membered ring in **2,4,6-cycloheptatriene-1-carbonitrile**, its solubility in water is expected to be low.

The following table provides a qualitative prediction of the solubility of **2,4,6-cycloheptatriene-1-carbonitrile** in various common organic solvents.

Solvent Class	Representative Solvents	Expected Solubility	Rationale
Protic Polar	Methanol, Ethanol	Soluble	A patent describes the use of methanol as a solvent for this compound in a reaction, indicating solubility. ^[7] The polar nitrile group can interact with the hydroxyl group of the alcohols.
Aprotic Polar	Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)	Soluble	The polar nitrile group should interact favorably with these polar aprotic solvents.
Non-Polar	Hexane, Toluene, Diethyl ether	Soluble	The large, non-polar cycloheptatriene ring is expected to be readily solvated by non-polar solvents.
Halogenated	Dichloromethane, Chloroform, Carbon Tetrachloride	Soluble	A patent describes a synthesis step where the precursor is dissolved in carbon tetrachloride, suggesting the nitrile derivative would also be soluble. ^[7]

Experimental Protocols

Synthesis of 2,4,6-Cycloheptatriene-1-carbonitrile

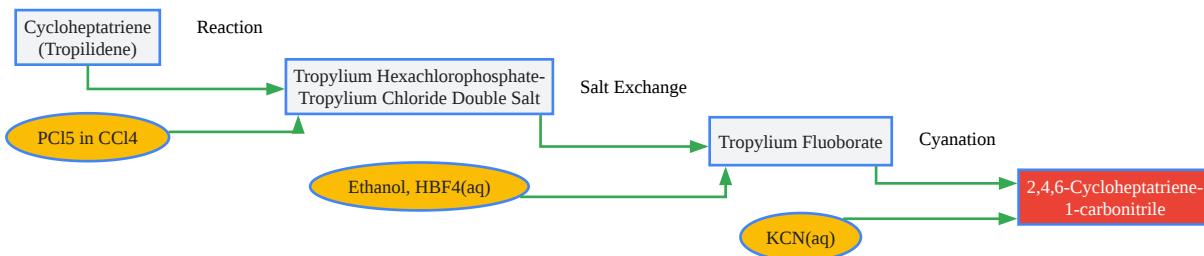
A common method for the synthesis of **2,4,6-cycloheptatriene-1-carbonitrile** involves the reaction of a tropylum salt with a cyanide source. The following is a detailed protocol adapted from established procedures for the synthesis of tropylum salts and their subsequent reaction.

[8]

Step 1: Preparation of Tropylium Fluoborate from Cycloheptatriene (Tropilidene)

- **Reaction Setup:** In a well-ventilated fume hood, equip a 1 L flask with a mechanical stirrer and an outlet for gas evolution.
- **Reagents:** Prepare a suspension of 100 g (0.48 mol) of phosphorus pentachloride in 800 mL of carbon tetrachloride.
- **Reaction:** To the stirred suspension, add 24.2 g (0.24 mol) of cycloheptatriene (tropilidene) all at once.
- **Stirring:** Stir the mixture at room temperature for 3 hours.
- **Isolation of Intermediate:** The tropylum hexachlorophosphate-tropylium chloride double salt will precipitate. Isolate the salt by suction filtration and wash it briefly with fresh carbon tetrachloride.
- **Formation of Fluoborate Salt:** In a separate 1 L flask immersed in an ice bath, vigorously stir 400 mL of absolute ethanol. Transfer the freshly filtered salt into the cold ethanol. The salt will dissolve to form a reddish solution.
- **Precipitation:** To the cold, stirred solution, rapidly add 50 mL (0.39 mol) of 50% aqueous fluoboric acid. A dense white precipitate of tropylium fluoborate will form.
- **Final Isolation:** Collect the tropylium fluoborate by suction filtration, wash with a small amount of cold ethanol, followed by ether, and then air-dry.

Step 2: Synthesis of **2,4,6-Cycloheptatriene-1-carbonitrile** from Tropylium Fluoborate


- **Reaction Setup:** In a suitable reaction vessel, dissolve the prepared tropylium fluoborate in water.

- Reaction: To the aqueous solution of tropylium fluoborate, add an aqueous solution of potassium cyanide with stirring. The reaction is typically performed at or below room temperature.
- Extraction: The product, **2,4,6-cycloheptatriene-1-carbonitrile**, will separate as an oil. Extract the product from the aqueous mixture using a suitable organic solvent such as diethyl ether or dichloromethane.
- Purification: Wash the organic extract with water and then with brine. Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate).
- Solvent Removal: Remove the solvent by rotary evaporation.
- Final Purification: The crude product can be further purified by vacuum distillation to yield pure **2,4,6-cycloheptatriene-1-carbonitrile**.

Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of **2,4,6-cycloheptatriene-1-carbonitrile**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,4,6-Cycloheptatriene-1-carbonitrile | 13612-59-4 [chemicalbook.com]
- 2. 2,4,6-Cycloheptatriene-1-carbonitrile [webbook.nist.gov]
- 3. 2,4,6-cycloheptatriene-1-carbonitrile [stenutz.eu]
- 4. 2,4,6-Cycloheptatriene-1-carbonitrile [webbook.nist.gov]
- 5. Cycloheptatriene - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Solubility Rules [dept.harpercollege.edu]
- 8. Organic Syntheses Procedure [orgsyn.org]
- To cite this document: BenchChem. [2,4,6-cycloheptatriene-1-carbonitrile solubility in organic solvents]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b079312#2-4-6-cycloheptatriene-1-carbonitrile-solubility-in-organic-solvents>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com